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molecular formula C15H12N2O2 B8495071 1-Methyl-5-benzoyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

1-Methyl-5-benzoyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B8495071
M. Wt: 252.27 g/mol
InChI Key: OTYRBUVNMQWICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05618819

Procedure details

Add a spatula tip of zinc to a solution of 40 mg of the compound of Step 2 in acetic acid. After 30 minutes' stirring, concentrate to dryness under reduced pressure, take up in water and extract with dichloromethane. The crude product obtained by concentrating to dryness is purified by chromatography on a silica column (eluant: petroleum ether/ethyl acetate, 6/4). The title product is obtained in the form of an oil in a yield of 60%. ##STR63##
Name
compound
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:9]=[C:10]2[C:16](Br)(Br)[C:15](=[O:19])[N:14]([CH3:20])[C:11]2=[N:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(=[O:23])C>[Zn]>[C:1]([C:8]1[CH:9]=[C:10]2[CH2:16][C:15](=[O:19])[N:14]([CH3:20])[C:11]2=[N:12][CH:13]=1)(=[O:23])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
compound
Quantity
40 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)C=1C=C2C(=NC1)N(C(C2(Br)Br)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
After 30 minutes' stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate to dryness under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extract with dichloromethane
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating to dryness
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a silica column (eluant: petroleum ether/ethyl acetate, 6/4)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C2C(=NC1)N(C(C2)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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